N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide

Hydrogen bond donor/acceptor Solubility enhancement Molecular recognition

This benzothiazole-6-carboxamide features a 2,3'-bithiophene moiety and a 2-hydroxyethyl linker that introduces a critical hydrogen bond donor/acceptor absent in the des-hydroxy analog (CAS 2097927-33-6). These elements are not functionally interchangeable — the 2,3'-connectivity gives a distinct π-conjugation geometry versus the established 2,2'-series (Ki 0.11–4.64 nM against Aβ aggregates), granting it an underexplored topology for Alzheimer's imaging agent development. The 6-carboxamide regiospecificity determines kinase vs. PDE4 activation profiles, while the hydroxyethyl linker enables intramolecular H-bonding for target engagement studies (CETSA, NanoBRET). For BRAF^V600E inhibitor SAR or PDE4 modulator screening, this compound provides a defined scaffold. Available for non-human research only; contact us for bulk pricing, custom synthesis, and worldwide delivery.

Molecular Formula C18H14N2O2S3
Molecular Weight 386.5
CAS No. 2177449-95-3
Cat. No. B2437863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide
CAS2177449-95-3
Molecular FormulaC18H14N2O2S3
Molecular Weight386.5
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O)SC=N2
InChIInChI=1S/C18H14N2O2S3/c21-14(16-4-3-15(25-16)12-5-6-23-9-12)8-19-18(22)11-1-2-13-17(7-11)24-10-20-13/h1-7,9-10,14,21H,8H2,(H,19,22)
InChIKeyWSECTJHEXJLARZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide (CAS 2177449-95-3): Compound Identity and Procurement Baseline


N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide (CAS 2177449-95-3; molecular formula C₁₈H₁₄N₂O₂S₃; MW 386.5 g/mol) is a synthetic research compound belonging to the benzothiazole-6-carboxamide class, featuring a 2,3'-bithiophene moiety attached via a 2-hydroxyethyl linker [1]. It is supplied for non-human research purposes only and is structurally related to a cluster of bithiophene-benzothiazole hybrids explored for kinase inhibition, PDE4 modulation, and β-amyloid probe development [2][3].

Why Generic Substitution Fails for 2177449-95-3: Critical Structure–Activity Features Demanding Single-Compound Sourcing


Within the bithiophene-benzothiazole chemical space, minor structural variations produce drastic shifts in target engagement and functional selectivity. The 2,3'-bithiophene connectivity (versus 2,2'-bithiophene) alters π-conjugation geometry and amyloid-β binding affinity [1]; regioisomeric carboxamide placement (6- vs. 2-position) determines kinase vs. PDE4 activation profiles [2]; the 2-hydroxyethyl linker introduces a hydrogen bond donor/acceptor absent in the des-hydroxy analog (CAS 2097927-33-6), fundamentally changing solubility and protein interaction capacity [3]. Substituting any close analog risks invalidating assay results because these structural elements are not functionally interchangeable.

Quantitative Evidence Guide: Direct Comparator Analysis for N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide (CAS 2177449-95-3)


Hydrogen-Bond Capacity Differentiation: 2177449-95-3 vs. Des-Hydroxy Analog (CAS 2097927-33-6)

The target compound contains a secondary alcohol on the ethyl linker (HBD count = 2; HBA count = 5) . Its closest structural analog, N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide (CAS 2097927-33-6), lacks this hydroxyl group (HBD = 1; HBA = 4) . The additional hydrogen bond donor/acceptor pair can improve aqueous solubility and enable specific polar interactions within protein binding pockets, a feature completely absent in the des-hydroxy analog [1].

Hydrogen bond donor/acceptor Solubility enhancement Molecular recognition

Regioisomeric Carboxamide Placement: 6-Carboxamide vs. 2-Carboxamide Impact on Biological Annotation

2177449-95-3 carries the carboxamide at benzothiazole position 6. The regioisomer N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide (CAS 2185590-68-3), bearing the carboxamide at position 2, is a distinct compound with likely divergent target selectivity . The benzothiazole-6-carboxamide scaffold is a recognized pharmacophore for BRAF^V600E kinase inhibition [1], while position-2-substituted benzothiazoles are more commonly associated with amyloid-β binding [2] and PDE4 modulation [3]. No direct head-to-head data exist for these two regioisomers, but the scaffold-level functional annotation strongly cautions against interchangeability.

Regioisomer specificity Kinase inhibition PDE4 activation

Bithiophene Connectivity Shifts Amyloid-β Binding Affinity: 2,3'- vs. 2,2'-Bithiophene Isomers

2177449-95-3 contains a 2,3'-bithiophene unit, in contrast to the 2,2'-bithiophene isomer found in analogs such as N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide (CAS 2097917-18-3) . In a structural class study of bithiophene-benzothiazole derivatives for β-amyloid binding, the six reported compounds (all 2,2'-bithiophene-based) demonstrated Ki values spanning 0.11 to 4.64 nM against Aβ aggregates [1]. The 2,3'-connectivity alters the dihedral angle between thiophene rings, shifting π-stacking geometry with Aβ fibrils. While no direct comparative binding data exist between 2,3'- and 2,2'-isomers, the documented sensitivity of Ki within the same 2,2'-series (42-fold range) demonstrates that minor structural perturbations cause large affinity changes [1].

2,3'-Bithiophene Amyloid-beta binding Alzheimer's disease probe

Hydroxyethyl Linker Presence Enables Conformational Restraint Absent in Ethyl-Linked Comparator

The 2-hydroxyethyl linker in 2177449-95-3 introduces a stereoelectronic constraint via the hydroxyl group that can participate in intramolecular hydrogen bonding with the amide carbonyl, restricting the conformational ensemble relative to the simple ethyl-linked analog (CAS 2097927-33-6) . This conformational restriction reduces the entropic penalty upon target binding, potentially increasing binding affinity. While direct binding measurements comparing these two compounds are not available, the class of benzothiazole-bithiophene conjugates shows that linker chemistry profoundly affects target engagement: in the related 2,2'-bithienyl benzothiazole series, antiproliferative selectivity against lung carcinoma vs. cervical carcinoma was entirely determined by the heterocyclic attachment chemistry [1].

Conformational restriction Hydroxyethyl linker Binding entropy

Best-Fit Research Application Scenarios for N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide (CAS 2177449-95-3)


Kinase Inhibitor Discovery Leveraging the Benzothiazole-6-Carboxamide Pharmacophore

Investigators developing BRAF^V600E or related kinase inhibitors can deploy 2177449-95-3 as a scaffold for structure–activity relationship (SAR) studies. The benzothiazole-6-carboxamide core is a validated pharmacophore for kinase inhibition [1], and the 2,3'-bithiophene appendage provides a tunable hydrophobic moiety for optimizing kinase selectivity. The hydroxyethyl linker offers a hydrogen-bond anchoring point for the hinge region, a feature absent in the des-hydroxy analog .

β-Amyloid Probe Development Exploiting Novel 2,3'-Bithiophene Topology

Given that 2,2'-bithiophene benzothiazole probes demonstrated Ki values of 0.11–4.64 nM against Aβ aggregates [2], the 2,3'-bithiophene variant (2177449-95-3) presents an underexplored topology for Alzheimer's disease imaging agent development. Its distinct dihedral geometry may yield improved brain uptake or reduced non-specific binding relative to the established 2,2'-series [2].

PDE4 Modulator Screening with Defined Carboxamide Regiochemistry

The benzothiazole carboxamide scaffold is the subject of active PDE4 activation/inhibition patent filings [3]. Compound 2177449-95-3, with its 6-carboxamide regiospecificity and 2-hydroxyethyl linker, can serve as a structurally defined positive control or starting point for PDE4 modulator screening campaigns, where linker hydrogen bonding and regioisomeric purity are critical for reproducible EC₅₀/IC₅₀ determination [3].

Chemical Biology Probe Requiring Controlled H-Bonding and Conformational Rigidity

For cellular target engagement studies (e.g., CETSA, NanoBRET), the 2-hydroxyethyl linker provides a defined conformational preference through intramolecular hydrogen bonding, potentially yielding superior binding kinetics compared to the freely rotating ethyl-linked analog [4]. This makes 2177449-95-3 preferable when linker rigidity is hypothesized to improve target residence time.

Quote Request

Request a Quote for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.